2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine
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Overview
Description
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of two fluorine atoms on the phenyl ring, an ethoxy group, and a methylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine typically involves the reaction of 2,4-difluoroaniline with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), and other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl moiety but differs in the functional groups attached.
2-(2,4-difluorophenyl)pyridine: Contains a pyridine ring instead of the ethoxy and methylethanamine groups.
2,4-difluorophenyl isocyanate: Features an isocyanate group instead of the ethoxy and methylethanamine groups.
Uniqueness
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methylethanamine groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-ethoxy-N-methylethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-3-15-11(7-14-2)9-5-4-8(12)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
XFCCYKQPKARBEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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